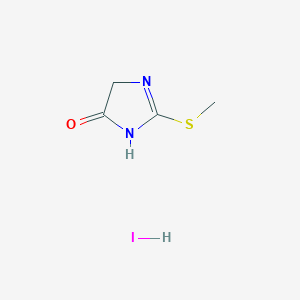
4-Chloro-cyclohexylamine hydrochloride
Vue d'ensemble
Description
4-Chloro-cyclohexylamine hydrochloride is a chemical compound with the molecular formula C6H13Cl2N. It is a white crystalline solid that is soluble in water and commonly used as a reagent in organic synthesis. This compound belongs to the class of aliphatic amines and is known for its versatility in various chemical reactions.
Mécanisme D'action
Target of Action
4-Chloro-cyclohexylamine hydrochloride is a chemical compound used as a reagent in organic synthesis This reaction involves the formation of carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Mode of Action
In this reaction, cyclohexylamine acts as a nucleophile, donating electrons to form new bonds
Biochemical Pathways
This reaction is a key step in many synthetic pathways, leading to the formation of various organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloro-cyclohexylamine hydrochloride can be synthesized through the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction involves the complete hydrogenation of aniline to produce cyclohexylamine, which is then chlorinated to obtain 4-Chloro-cyclohexylamine .
Industrial Production Methods: In industrial settings, the production of this compound often involves the alkylation of ammonia using cyclohexanol, followed by chlorination. This method is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-cyclohexylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone oxime.
Reduction: It can be reduced to cyclohexylamine under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and metal oxide catalysts are commonly used for the oxidation of this compound.
Reduction: Hydrogen gas and metal catalysts such as palladium or platinum are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone oxime.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexylamine derivatives.
Applications De Recherche Scientifique
4-Chloro-cyclohexylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a building block for pharmaceuticals, including mucolytics, analgesics, and bronchodilators.
Industry: It is used in the production of corrosion inhibitors and as a flushing aid in the printing ink industry.
Comparaison Avec Des Composés Similaires
Cyclohexylamine: An aliphatic amine with similar chemical properties but lacks the chlorine atom.
Aniline: An aromatic amine that serves as a precursor for the synthesis of cyclohexylamine.
Hexahydroaniline: Another name for cyclohexylamine, highlighting its fully hydrogenated structure.
Uniqueness: 4-Chloro-cyclohexylamine hydrochloride is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and provides distinct chemical properties compared to its non-chlorinated analogs .
Propriétés
IUPAC Name |
4-chlorocyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDAZNVQTYQXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615708 | |
| Record name | 4-Chlorocyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54916-24-4 | |
| Record name | NSC164690 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorocyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8-[(Tributylstannyl)oxy]quinoline](/img/structure/B3271436.png)




